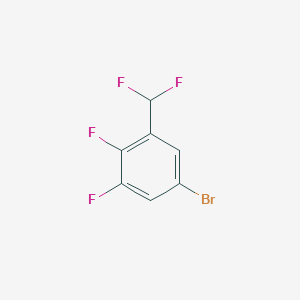

5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene

Description

Properties

IUPAC Name |

5-bromo-1-(difluoromethyl)-2,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF4/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTZAJNMXQBVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)F)F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination via Diazotization and Deamination

A classical approach to introduce bromine at the 5-position of difluorobenzene derivatives involves:

Starting from 2,3-difluoroaniline derivatives, bromination is performed on the aromatic ring.

The amino group is converted into a diazonium salt using sodium nitrite (NaNO2) in acidic conditions.

Subsequent reduction or deamination with hypophosphorous acid replaces the diazonium group with hydrogen, leaving the bromine substituent intact.

This method, while established, suffers from moderate yields (~57–70%) and involves multiple steps with generation of acidic and salt by-products, limiting scalability and cost-effectiveness.

Halogenation of Fluorinated Cyclohexene Intermediates

An alternative synthetic route involves the use of fluorinated cyclohexene intermediates:

For example, 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene is treated with a strong base such as 50% aqueous potassium hydroxide (KOH) in the presence of phase transfer catalysts (e.g., triethylbenzylammonium chloride).

The reaction proceeds at controlled temperatures (30–85°C) to induce elimination and aromatization, yielding 1-bromo-2,3-difluorobenzene derivatives.

Similar strategies use 3,4-dibromo-1,1,2,2-tetrafluorocyclohexane as a starting material, with KOH-mediated dehydrohalogenation to form difluorobromobenzenes.

These methods provide regioselective synthesis routes and can be optimized for higher yields and purity.

Bromination using N-Bromosuccinimide (NBS)

Another reported method involves:

Bromination of fluorinated benzene derivatives using N-bromosuccinimide in solvents like acetonitrile under reflux conditions.

The reaction typically proceeds over extended periods (e.g., 16 hours) under inert atmosphere (dry nitrogen).

Post-reaction workup includes extraction, washing with sodium bisulfite and bicarbonate, drying, and distillation to isolate the brominated product.

This method achieves yields around 70% and provides a straightforward bromination route.

- Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Diazotization-Deamination | 2,3-Difluoroaniline derivatives | NaNO2 (diazotization), hypophosphorous acid | 57–70 | Multi-step, produces acidic/salt by-products, moderate scalability |

| Base-mediated Dehydrohalogenation | Fluorinated cyclohexene intermediates | 50% KOH, phase transfer catalyst, 30–85°C | Variable | Regioselective, scalable, requires specialized intermediates |

| N-Bromosuccinimide Bromination | Fluorinated benzene derivatives | NBS, acetonitrile, reflux, inert atmosphere | ~70 | Simple procedure, good yield, requires careful control of reaction time and atmosphere |

- Research Findings and Optimization Notes

The diazotization-deamination route, while classical, is less favored for industrial scale due to lower overall yields and complex waste streams.

The use of fluorinated cyclohexene intermediates followed by base-induced aromatization offers a regioselective and potentially scalable approach, as shown by recent studies demonstrating controlled temperature profiles and phase transfer catalysis to improve yield and selectivity.

Bromination with N-bromosuccinimide is effective for introducing bromine selectively but requires longer reaction times and careful purification steps to avoid side reactions.

The choice of method depends on the availability of starting materials, desired scale, and purity requirements.

- Summary

The preparation of 5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene involves sophisticated synthetic strategies balancing regioselectivity, yield, and scalability. Current authoritative methods include diazotization-deamination of fluorinated anilines, base-mediated dehydrohalogenation of fluorinated cyclohexene intermediates, and bromination using N-bromosuccinimide. Each method has distinct advantages and limitations, with ongoing research focused on optimizing reaction conditions and improving yields for industrial application.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

Coupling Reactions: It can engage in coupling reactions to form more complex aromatic systems.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .

Scientific Research Applications

5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

Industry: It is used in the production of advanced materials, such as polymers and specialty chemicals, due to its unique chemical properties

Mechanism of Action

The mechanism of action of 5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and difluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and molecular targets, leading to specific effects in biological systems .

Comparison with Similar Compounds

Chemical Identity :

- CAS No.: 1805422-92-7

- Molecular Formula : C₇H₃BrF₄

- Molecular Weight : 242.996 g/mol

- Physical Properties :

- Boiling Point: 184.5 ± 35.0 °C

- Density: 1.7 ± 0.1 g/cm³

- Flash Point: 84.7 ± 10.0 °C

- Purity : ≥98% (commonly available) .

This compound features a bromine atom at position 5, a difluoromethyl group at position 1, and fluorine atoms at positions 2 and 3 on the benzene ring. Its fluorine-rich structure enhances electronegativity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications .

Comparison with Structurally Similar Compounds

Structural Analogues with Bromine and Fluorine Substituents

The following table compares key attributes of 5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene with similar brominated fluorobenzene derivatives:

Key Differentiators

Positional isomers (e.g., 1198171-18-4 vs. 627526-90-3) exhibit distinct electronic profiles due to fluorine placement, affecting drug-receptor interactions .

Functional Groups :

- The difluoromethoxy group in 511540-64-0 introduces ether functionality, increasing polarity compared to the target compound’s difluoromethyl group .

- Diethoxymethyl in 929621-32-9 provides steric hindrance, reducing metabolic degradation but complicating synthesis .

Physicochemical Properties: Boiling Point: The target compound’s boiling point (184.5°C) is lower than 511540-64-0’s (estimated >250°C due to higher molecular weight) . Stability: Fluorine atoms in the target compound improve oxidative stability compared to non-fluorinated analogues like 14659-58-6 (2-bromo-5-fluoro-1,3-dimethylbenzene) .

Applications :

- Pharmaceuticals : The target compound’s balance of fluorine and bromine supports its use in kinase inhibitors or antifungal agents, leveraging fluorine’s bioavailability-enhancing effects .

- Electronics : 511540-64-0’s extended fluorination makes it suitable for liquid crystal displays (LCDs) due to low dielectric constants .

Market Availability and Purity

Biological Activity

5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene (CAS No. 1805422-92-7) is an aromatic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The presence of bromine and difluoromethyl groups contributes to its chemical reactivity and interaction with biological targets.

Chemical Structure

The molecular formula of this compound is C₆H₂BrF₃, with a molecular weight of approximately 215.98 g/mol. Its structure includes a bromine atom, two fluorine atoms on the benzene ring, and a difluoromethyl group, which enhances its lipophilicity and membrane permeability.

Antimicrobial Properties

Research has indicated that compounds with halogenated aromatic structures often exhibit antimicrobial properties. For instance, studies have shown that similar difluorobenzene derivatives possess significant antibacterial activity against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial | |

| 1-Bromo-5-(difluoromethyl)-3-fluoro-2-methylbenzene | Antimicrobial |

Anti-Cancer Activity

The potential anti-cancer properties of halogenated compounds have been extensively studied. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. This activity is often attributed to their ability to interact with DNA or inhibit key enzymes involved in cancer metabolism.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play crucial roles in various biological processes. For example, studies suggest that difluorobenzene derivatives can act as inhibitors of nitric oxide synthase (NOS), which is important for regulating vascular functions and neurotransmission.

The biological activity of this compound can be attributed to its interaction with cellular targets:

- Membrane Permeability : The presence of fluorine atoms enhances the compound's ability to penetrate cellular membranes.

- Enzyme Interaction : The halogen atoms may facilitate binding interactions with active sites of enzymes or receptors.

- Reactive Oxygen Species (ROS) : Some studies indicate that such compounds may induce oxidative stress in target cells, leading to cytotoxic effects.

Case Studies

- Anticancer Study : A recent study demonstrated that a related difluorobenzene derivative exhibited selective toxicity towards cancer cells while sparing normal cells. The compound induced apoptosis through the activation of caspase pathways.

- Antimicrobial Efficacy : In vitro tests revealed that this compound showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Q & A

Q. Table 1: Representative Physical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 162.9°C (at 760 mmHg) | |

| Density | 1.743 ± 0.06 g/cm³ | |

| Solubility (25°C) | 8.2E-5 g/L (in water) |

Basic: How is this compound characterized spectroscopically?

Answer:

- ¹⁹F NMR : Distinct splitting patterns due to fluorine’s spin-½ nature. For example, the difluoromethyl group (-CF₂H) shows a triplet (²J₃F-F ≈ 250 Hz) .

- ¹H NMR : Aromatic protons exhibit complex coupling (e.g., ³Jₐᵣ-H-F ≈ 8–12 Hz) .

- Mass Spectrometry (HRMS) : Accurate mass determination confirms molecular formula (e.g., [M+H]⁺ = 244.9843) .

Advanced: What strategies optimize cross-coupling reactions involving this compound?

Answer:

This brominated arene is a precursor in Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimization involves:

Q. Table 2: Catalyst Performance in Cross-Coupling

| Catalyst | Yield (%) | Reaction Time (h) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | 78 | 12 | |

| XPhos Pd G3 | 92 | 6 |

Advanced: How do computational methods model substituent effects in this compound?

Answer:

Density Functional Theory (DFT) calculations reveal:

- Electronic Effects : The bromine atom withdraws electron density (σₚ = +0.26), while fluorines increase ring polarization .

- Conformational Analysis : The difluoromethyl group adopts a staggered conformation, minimizing steric hindrance .

- Reactivity Predictions : Frontier molecular orbital (FMO) analysis identifies preferred sites for electrophilic attack .

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, safety goggles, and lab coats.

- Ventilation : Perform reactions in fume hoods due to volatile fluorinated byproducts .

- Storage : Keep at 0–6°C in airtight containers to prevent hydrolysis .

Advanced: What role does this compound play in pharmaceutical research?

Answer:

- Bioisosterism : The -CF₂H group mimics -OH or -CH₃, improving metabolic stability and bioavailability .

- ADME Studies : Fluorine’s electronegativity enhances membrane permeability (logP ≈ 2.5) .

- Targeted Applications : Used in kinase inhibitors or PET tracers due to ¹⁸F-labeling potential .

Advanced: How are regioselectivity challenges addressed in derivatization?

Answer:

- Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control bromine/fluorine positions .

- Protecting Groups : Temporary protection of reactive sites (e.g., silylation) prevents undesired substitutions .

Basic: What analytical methods validate compound purity?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Elemental Analysis : Confirms Br/F content within ±0.3% of theoretical values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.